5-Cyclopropyl-3-fluoropicolinaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H8FNO |
|---|---|
Molecular Weight |
165.16 g/mol |
IUPAC Name |
5-cyclopropyl-3-fluoropyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H8FNO/c10-8-3-7(6-1-2-6)4-11-9(8)5-12/h3-6H,1-2H2 |
InChI Key |
ADNJOZWVOKQIGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(N=C2)C=O)F |
Origin of Product |
United States |
Synthetic Methodologies for 5 Cyclopropyl 3 Fluoropicolinaldehyde
Retrosynthetic Strategies for the 2-Formyl-3-fluoropyridine Core with 5-Cyclopropyl Substitution
The strategic planning for the synthesis of 5-Cyclopropyl-3-fluoropicolinaldehyde begins with a retrosynthetic analysis. This process involves mentally deconstructing the target molecule to identify key bond disconnections that lead to simpler, readily available starting materials.
Key Disconnections and Target-Oriented Synthesis Planning
The primary disconnections for this compound focus on the carbon-carbon and carbon-heteroatom bonds that form the pyridine (B92270) ring and the installation of its substituents. The most logical disconnections are:
C-C bond between the pyridine ring and the aldehyde group: This simplifies the synthesis to the preparation of a 5-cyclopropyl-3-fluoro-2-halopyridine, which can then be converted to the aldehyde.
C-C bonds of the pyridine ring: This approach involves a de novo synthesis of the pyridine ring, assembling it from acyclic precursors already bearing the necessary fluorine and cyclopropyl (B3062369) functionalities.
C-Cyclopropyl bond: This strategy focuses on introducing the cyclopropyl group onto a pre-formed 3-fluoropicolinaldehyde or a suitable derivative.
C-F bond: This involves the late-stage fluorination of a 5-cyclopropylpicolinaldehyde (B567054) precursor.
These disconnections give rise to several convergent and linear synthetic plans, which are explored in the subsequent sections.
De Novo Pyridine Ring Synthesis Approaches Bearing Fluorine and Cyclopropyl Substituents
Building the pyridine ring from the ground up offers a high degree of flexibility in introducing the desired substituents at specific positions.
Directed Cyclization and Annulation Reactions for the Fluoropyridine Framework
The construction of the 5-cyclopropyl-3-fluoropyridine core can be achieved through various cyclization and annulation reactions. These reactions are fundamental in organic synthesis for creating cyclic structures from linear precursors. numberanalytics.com One prominent method involves the condensation of enamines or enol ethers with 1,3-dicarbonyl compounds or their equivalents in the presence of an ammonia (B1221849) source.
A plausible route could involve the reaction of a β-fluoro-α,β-unsaturated ketone or aldehyde with an enamine derived from a cyclopropyl-containing ketone. The subsequent cyclization, driven by the elimination of water, would form the substituted pyridine ring. Photoredox-mediated coupling reactions have also emerged as a powerful tool for synthesizing substituted 3-fluoropyridines from ketone components. acs.org For instance, the coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium (B1175870) acetate (B1210297), provides a direct route to diversely substituted 3-fluoropyridines. acs.org
| Reaction Type | Key Reactants | General Conditions | Potential Outcome |
| Enamine Condensation | β-fluoro-α,β-unsaturated carbonyl, Cyclopropyl-containing enamine, Ammonia source | Thermal or acid/base catalysis | Formation of the dihydropyridine, followed by oxidation |
| Photoredox Catalysis | α,α-difluoro-β-iodoketone, Silyl enol ether of a cyclopropyl ketone, fac-Ir(ppy)₃ catalyst | Blue LED irradiation, followed by heating with ammonium acetate | One-pot synthesis of the 5-cyclopropyl-3-fluoropyridine core |
Installation of the Aldehyde Functionality at the C2 Position of the Pyridine Ring
Once the 5-cyclopropyl-3-fluoropyridine core is synthesized, the next critical step is the introduction of the aldehyde group at the C2 position. This transformation, known as formylation, can be achieved through several methods. wikipedia.org
One common approach is the lithiation of the C2 position followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). The high acidity of the C2 proton in pyridines, especially when activated by an adjacent electron-withdrawing fluorine atom, facilitates this reaction. However, careful control of temperature and stoichiometry is crucial to avoid side reactions.
Alternatively, a pre-functionalized precursor, such as a 2-halo-5-cyclopropyl-3-fluoropyridine, can be used. A metal-catalyzed carbonylation reaction or a Grignard exchange followed by reaction with a formylating agent can effectively install the aldehyde group. The use of formyl fluoride (B91410) with a Lewis acid catalyst is another method for the formylation of aromatic compounds. youtube.com
| Method | Starting Material | Reagents | General Conditions |
| Directed ortho-Metalation | 5-Cyclopropyl-3-fluoropyridine | n-BuLi or LDA, then DMF | Low temperature (-78 °C), anhydrous conditions |
| Palladium-Catalyzed Carbonylation | 2-Bromo-5-cyclopropyl-3-fluoropyridine | CO, H₂, Pd catalyst, ligand | High pressure, elevated temperature |
| Grignard Reaction | 2-Bromo-5-cyclopropyl-3-fluoropyridine | Mg, then ethyl formate | Anhydrous ether or THF |
Transformative Syntheses from Precursors and Related Analogues
This approach leverages existing, structurally similar molecules and modifies them to achieve the target compound. This is often a more efficient strategy than de novo synthesis if a suitable precursor is readily available.
Oxidation of (5-Cyclopropyl-3-fluoropyridin-2-yl)methanol to the Aldehyde
A highly efficient and common method for the synthesis of this compound is the oxidation of its corresponding primary alcohol, (5-Cyclopropyl-3-fluoropyridin-2-yl)methanol. This transformation is a cornerstone of organic synthesis.
The synthesis of the precursor alcohol can be achieved by the formylation of the 5-cyclopropyl-3-fluoropyridine followed by reduction of the resulting aldehyde, or by the reaction of a 2-lithiated pyridine with formaldehyde.
A variety of oxidizing agents can be employed for the conversion of the alcohol to the aldehyde. The choice of reagent depends on the desired selectivity, reaction conditions, and scale. Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid.
Commonly used reagents for this transformation include:
Manganese dioxide (MnO₂): This is a mild and selective reagent for the oxidation of allylic and benzylic-type alcohols. The reaction is typically carried out by stirring the alcohol with an excess of activated MnO₂ in a non-polar solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature.
Dess-Martin periodinane (DMP): This is a hypervalent iodine reagent that provides a clean and high-yielding oxidation of primary alcohols to aldehydes under mild conditions.
Swern oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is highly effective and proceeds at low temperatures.
| Oxidizing Agent | Solvent | Typical Temperature | Key Advantages |
| Manganese Dioxide (MnO₂) | Dichloromethane, Chloroform | Room Temperature | Mild, selective for activated alcohols, easy workup |
| Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature | High yields, neutral conditions, broad applicability |
| Swern Oxidation (DMSO, (COCl)₂) | Dichloromethane | -78 °C to Room Temperature | High yields, avoids heavy metals, mild conditions |
Functional Group Interconversions from Halogenated Fluoropicolinaldehydes (e.g., 5-Bromo-3-fluoropicolinaldehyde, 6-Chloro-3-fluoropicolinaldehyde)
The synthesis of this compound frequently begins with a pre-functionalized pyridine core, where a halogen atom at the 5-position serves as a synthetic handle for the introduction of the cyclopropyl moiety. The most common precursors are 5-bromo-3-fluoropicolinaldehyde and its chloro-analogue. The conversion of these halogenated intermediates into the target molecule is typically achieved through transition-metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a particularly powerful and widely used method for this transformation. wikipedia.org This reaction involves the coupling of an organohalide with an organoboron species, catalyzed by a palladium complex in the presence of a base. wikipedia.orglibretexts.org For the synthesis of this compound, this translates to the reaction of a 5-halo-3-fluoropicolinaldehyde with a cyclopropylboron reagent.
Commonly used cyclopropylating agents include cyclopropylboronic acid or its more stable trifluoroborate salt, potassium cyclopropyltrifluoroborate. nih.govorganic-chemistry.org The use of potassium organotrifluoroborates is often preferred as they are air- and moisture-stable crystalline solids, overcoming the instability and propensity of cyclopropylboronic acid to undergo protodeboronation. nih.gov
The reaction scheme is as follows:
Scheme 1: Suzuki-Miyaura Coupling for Synthesis of this compound(A generic image representing the chemical reaction)
Where X = Br, Cl
The choice of catalyst, ligand, and base is critical for achieving high yields. While 5-bromo-pyridines are generally more reactive than their chloro counterparts, recent advances in ligand design have enabled the efficient coupling of less reactive aryl and heteroaryl chlorides. libretexts.orgnih.gov
Late-Stage Cyclopropyl Group Introduction onto Fluorinated Pyridine Aldehyde Scaffolds
Late-stage functionalization refers to the introduction of key molecular fragments, such as the cyclopropyl group, at a late step in a synthetic sequence. This strategy is highly valuable in drug discovery as it allows for the rapid generation of a diverse range of analogues from a common, complex intermediate, thereby avoiding the need for lengthy de novo syntheses for each new derivative. nih.govmdpi.com
In the context of this compound, a late-stage introduction of the cyclopropyl group would typically involve a robust cross-coupling reaction on a fluorinated pyridine aldehyde core that has already undergone several synthetic steps. The Suzuki-Miyaura reaction is well-suited for this purpose due to its mild conditions and high functional group tolerance, which ensures that sensitive functionalities on the molecule, including the aldehyde group, remain intact. mdpi.com
An alternative, though less common, approach for late-stage modification involves C-H activation. While direct C-H cyclopropanation of a fluorinated picolinaldehyde at the 5-position is challenging, ongoing research into selective C-H functionalization of pyridine rings could provide future pathways for this transformation.
Advanced Catalytic and Stereoselective Synthetic Approaches
The synthesis of substituted pyridines and the attachment of specific functional groups are areas of intense research, leading to the development of advanced catalytic systems that offer improved efficiency, selectivity, and scope.
Metal-Mediated Cross-Coupling Strategies for Pyridine Construction and Cyclopropyl Attachment
Palladium-catalyzed cross-coupling reactions are the cornerstone for the synthesis of this compound. researchgate.net The Suzuki-Miyaura reaction, as previously discussed, is the premier method for attaching the cyclopropyl group to the 5-position of the pre-formed fluoropicolinaldehyde ring. wikipedia.org
The effectiveness of this coupling, especially with less reactive 5-chloro-3-fluoropicolinaldehyde, hinges on the selection of the palladium catalyst system. Modern systems often employ a palladium(II) precatalyst, such as palladium(II) acetate (Pd(OAc)₂), in combination with bulky, electron-rich phosphine (B1218219) ligands. organic-chemistry.orgorganic-chemistry.org These ligands facilitate the oxidative addition step, which is often rate-limiting for aryl chlorides, and promote the reductive elimination step to release the final product. libretexts.org
| Palladium Source | Ligand | Base | Solvent | Typical Substrates | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | n-BuPAd₂ (cBRIDP) | Cs₂CO₃ | Toluene/H₂O | Electron-rich/poor aryl and heteroaryl chlorides | nih.gov |
| Pd(OAc)₂ | SPhos | Na₂CO₃ | Ethanol | Aryl and heteroaryl halides | researchgate.net |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | Aryl chlorides | organic-chemistry.org |
Beyond attaching the cyclopropyl group, metal-catalyzed reactions can also be employed to construct the substituted pyridine ring itself, followed by functionalization. acs.org For instance, cycloaddition reactions or condensation cycles mediated by metals like Manganese (Mn) can be used to build the core heterocyclic structure from simpler acyclic precursors. acs.org
Asymmetric Cyclopropanation Methodologies Applicable to 5-Substituted Picolinaldehydes
While this compound itself is achiral, the principles of asymmetric cyclopropanation are highly relevant for creating chiral derivatives, which are often sought in pharmaceutical development. nih.gov Asymmetric cyclopropanation aims to control the stereochemistry of the cyclopropane (B1198618) ring when it is formed from an alkene.
If a synthetic route were to form the cyclopropyl group directly on an appropriately substituted precursor alkene, asymmetric catalysis could be used to generate specific enantiomers. Methodologies for this include:
Metal-Carbenoid Reactions: Catalysts based on rhodium, copper, or cobalt can react with diazo compounds to generate a metal-carbene intermediate. nih.gov This intermediate then reacts with an alkene in a cyclopropanation step. The use of chiral ligands on the metal center directs the stereochemical outcome of the reaction. wiley-vch.de
Biocatalysis: Engineered enzymes, such as myoglobin-based catalysts, are emerging as powerful tools for stereoselective cyclopropanation, including the synthesis of fluorinated cyclopropanes. nih.gov These biocatalysts can offer exceptional levels of diastereo- and enantiocontrol under mild conditions. nih.gov
These advanced methods provide pathways to chiral cyclopropyl-containing molecules, a structural motif of significant interest. rsc.orgrsc.org
Optimization of Reaction Conditions and Yields in this compound Synthesis
Maximizing the yield and purity of this compound is crucial for its viability as a chemical intermediate, particularly for large-scale production. x-mol.com Optimization of the key Suzuki-Miyaura coupling step involves a systematic investigation of several reaction parameters.
A Design of Experiments (DoE) approach is often employed in the pharmaceutical industry to efficiently explore the reaction space and identify optimal conditions. x-mol.com This involves varying multiple parameters simultaneously to understand their individual and interactive effects on the reaction outcome.
Key parameters for optimization include:
Catalyst System: Screening different palladium precatalysts and phosphine ligands is essential. The choice of ligand can dramatically affect reaction rate and yield. organic-chemistry.org
Base: The type of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and its concentration influence the transmetalation step and can impact the stability of base-sensitive functional groups. organic-chemistry.org
Solvent: A range of solvents, often mixtures of an organic solvent (like toluene, dioxane, or ethanol) and water, are tested to ensure adequate solubility of both the organic and inorganic reagents. nih.gov
Temperature: Reaction temperature affects the rate of all steps in the catalytic cycle. Optimization is required to achieve a reasonable reaction time without promoting side reactions or catalyst decomposition. rsc.org
Reagent Stoichiometry: The ratio of the organoboron reagent to the halide is often slightly greater than 1:1 to drive the reaction to completion, but excessive amounts can lead to purification challenges. nih.gov
Modern approaches even utilize machine learning and deep learning models, trained on existing experimental data, to predict optimal reaction conditions for new substrate combinations, accelerating the optimization process. rsc.org
| Parameter | Variables to Consider | Impact on Reaction |
|---|---|---|
| Catalyst & Ligand | Pd(OAc)₂, Pd₂(dba)₃; PPh₃, PCy₃, SPhos, XPhos, n-BuPAd₂ | Affects catalytic cycle efficiency, reaction rate, and substrate scope. |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃ | Activates the organoboron species for transmetalation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, Ethanol | Influences reagent solubility and reaction kinetics. |
| Temperature | Room Temperature to 100 °C | Controls reaction rate versus side-product formation. |
Chemical Reactivity and Mechanistic Transformation Pathways of 5 Cyclopropyl 3 Fluoropicolinaldehyde
Reactivity Profiles of the Aldehyde Moiety
The aldehyde group is a primary site for a variety of chemical transformations due to the electrophilic nature of its carbonyl carbon. The presence of the electron-withdrawing 3-fluoro-5-cyclopropylpyridinyl ring is expected to enhance this electrophilicity, making the aldehyde more susceptible to nucleophilic attack compared to benzaldehyde.
Nucleophilic Addition and Condensation Reactions
The polarized carbon-oxygen double bond of the aldehyde readily undergoes nucleophilic addition. Strong nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), will add to the carbonyl to form secondary alcohols. Weaker nucleophiles, often in the presence of acid or base catalysis, can also participate in these reactions.
Condensation reactions, which involve nucleophilic addition followed by a dehydration step, are also characteristic of aldehydes. For instance, 5-Cyclopropyl-3-fluoropicolinaldehyde can react with primary amines to form imines (Schiff bases), or with hydroxylamine (B1172632) to yield the corresponding oxime. These reactions are typically reversible and are driven to completion by the removal of water.
A representative condensation reaction is the Knoevenagel condensation, where the aldehyde reacts with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates) in the presence of a weak base. This reaction would lead to the formation of a new carbon-carbon double bond.
Table 1: Representative Nucleophilic Addition and Condensation Reactions
| Reactant | Catalyst/Conditions | Product Type |
| Grignard Reagent (e.g., MeMgBr) | Diethyl ether, then H₃O⁺ | Secondary Alcohol |
| Primary Amine (e.g., Aniline) | Toluene, Dean-Stark | Imine (Schiff Base) |
| Hydroxylamine (NH₂OH) | Ethanol, heat | Oxime |
| Diethyl Malonate | Piperidine, heat | α,β-Unsaturated Ester |
Reductive Transformations, Including Reductive Amination with Primary and Secondary Amines
The aldehyde group of this compound can be readily reduced to a primary alcohol using a variety of reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Reductive amination is a highly versatile method for the formation of C-N bonds, converting the aldehyde into a new primary, secondary, or tertiary amine. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate via condensation with a primary or secondary amine, respectively, followed by in-situ reduction. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the protonated imine in the presence of the starting aldehyde. The reaction is generally efficient with a broad range of amines.
For example, reaction with a primary amine like cyclopropylamine (B47189) would yield a secondary amine, while reaction with a secondary amine such as morpholine (B109124) would result in a tertiary amine.
Table 2: Examples of Reductive Amination of this compound
| Amine | Reducing Agent | Product Type |
| Ammonia (B1221849) (as NH₄Cl) | NaBH₃CN | Primary Amine |
| Methylamine | NaBH(OAc)₃ | Secondary Amine |
| Dimethylamine | NaBH(OAc)₃ | Tertiary Amine |
| Aniline | NaBH₃CN | Secondary Amine |
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Olefination reactions provide a powerful means to convert the carbonyl group into a carbon-carbon double bond. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for achieving this transformation.
The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent), which is typically prepared by treating a phosphonium (B103445) salt with a strong base. The reaction of the ylide with this compound proceeds through a betaine (B1666868) or oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally afford (E)-alkenes, whereas non-stabilized ylides (containing alkyl or aryl groups) tend to produce (Z)-alkenes.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. These carbanions are generated by treating a phosphonate ester with a base. A key advantage of the HWE reaction is that the dialkyl phosphate (B84403) byproduct is water-soluble, facilitating easier purification compared to the triphenylphosphine oxide from the Wittig reaction. Furthermore, the HWE reaction almost exclusively produces the thermodynamically more stable (E)-alkene, offering excellent stereocontrol.
Table 3: Comparison of Wittig and HWE Reactions for Olefination
| Reaction | Reagent | Typical Stereoselectivity | Byproduct |
| Wittig (stabilized ylide) | Ph₃P=CHCO₂Et | (E)-selective | Triphenylphosphine oxide |
| Wittig (non-stabilized ylide) | Ph₃P=CHCH₃ | (Z)-selective | Triphenylphosphine oxide |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et + Base | Highly (E)-selective | Diethyl phosphate (water-soluble) |
Reactivity of the Fluoropyridine Ring System
The pyridine (B92270) ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic nature makes it less reactive towards electrophilic substitution than benzene (B151609) but more susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult and requires harsh reaction conditions. The nitrogen atom deactivates the ring towards electrophilic attack, and under the strongly acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, further deactivating the ring.
When substitution does occur, it is directed to the 3- and 5-positions. Attack at the 2-, 4-, or 6-positions would result in an unstable cationic intermediate where the positive charge is placed on the nitrogen atom. In the case of this compound, the available positions for electrophilic attack are C-4 and C-6. The existing substituents will influence the regioselectivity. The fluorine at C-3 is a deactivating group, while the cyclopropyl (B3062369) group at C-5 is an activating group. The aldehyde at C-2 is strongly deactivating. Therefore, any potential electrophilic substitution would be strongly disfavored but would likely be directed to the C-4 or C-6 position, with the precise outcome depending on the specific reaction conditions and the nature of the electrophile.
Nucleophilic Aromatic Substitution Involving the Fluorine Atom
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings bearing a good leaving group. The fluoropyridine moiety in this compound is activated towards SNAr at the C-3 position due to the electron-withdrawing effects of the ring nitrogen and the aldehyde group. Fluorine is a reasonably good leaving group in SNAr reactions.
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system and onto the electron-withdrawing groups. In the second step, the fluoride (B91410) ion is eliminated, restoring the aromaticity of the ring.
A variety of nucleophiles can displace the fluorine atom, including alkoxides, thiolates, and amines. For instance, treatment with sodium methoxide (B1231860) would yield the corresponding 3-methoxy derivative, while reaction with an amine would introduce a new amino substituent at the C-3 position. The reaction is often facilitated by heating.
Table 4: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Conditions | Product |
| Sodium Methoxide (NaOMe) | Methanol, heat | 5-Cyclopropyl-3-methoxypicolinaldehyde |
| Sodium Thiophenoxide (NaSPh) | DMF, heat | 5-Cyclopropyl-3-(phenylthio)picolinaldehyde |
| Piperidine | DMSO, heat | 5-Cyclopropyl-3-(piperidin-1-yl)picolinaldehyde |
Chemical Transformations Involving the Cyclopropyl Substituent
The unique structural and electronic properties of the cyclopropyl group in this compound dictate its reactivity, particularly in reactions that can alleviate its inherent ring strain.
The cyclopropane (B1198618) ring is known to undergo ring-opening reactions under both acidic and metal-catalyzed conditions, a consequence of its high strain energy. ambeed.com For this compound, these transformations would lead to the formation of linear alkyl chains attached to the pyridine core, representing a significant structural modification.
Acid-Catalyzed Ring-Opening:
Under acidic conditions, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that is susceptible to nucleophilic attack. researchgate.net The regioselectivity of this ring-opening is often governed by the stability of the resulting carbocation. In the context of this compound, the proximity of the electron-withdrawing pyridine ring would influence the polarization of the C-C bonds within the cyclopropane. It is anticipated that protonation would be followed by cleavage of the bond that leads to the most stable carbocationic species, which would then be trapped by a nucleophile present in the reaction medium. The general mechanism for acid-catalyzed ring-opening of a donor-acceptor cyclopropane often proceeds through an SN1 or SN2-like pathway, depending on the specific substrate and reaction conditions. For instance, Brønsted acid catalysis in polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) has been shown to be effective for the ring-opening of monosubstituted cyclopropanes.
Table 1: Anticipated Products of Acid-Catalyzed Ring-Opening of this compound with Various Nucleophiles
| Nucleophile | Catalyst | Anticipated Product Structure |
| Methanol | H₂SO₄ | 5-(3-Methoxypropyl)-3-fluoropicolinaldehyde |
| Water | HCl | 5-(3-Hydroxypropyl)-3-fluoropicolinaldehyde |
| Thiophenol | TfOH | 5-(3-(Phenylthio)propyl)-3-fluoropicolinaldehyde |
Metal-Catalyzed Ring-Opening:
Transition metals are also known to catalyze the ring-opening of cyclopropanes. This can occur through various mechanisms, including oxidative addition of a C-C bond to the metal center. ambeed.com Metals such as palladium, rhodium, and gold have been employed for such transformations. For this compound, a palladium-catalyzed process could, for example, involve the formation of a palladacyclobutane intermediate, which could then undergo further reaction to yield a ring-opened product. The presence of the pyridine nitrogen and the aldehyde oxygen as potential coordinating sites could influence the interaction of the molecule with the metal catalyst, potentially directing the regioselectivity of the C-C bond cleavage. ambeed.com
Table 2: Potential Metal Catalysts and Reaction Types for Cyclopropane Ring-Opening
| Metal Catalyst | Reaction Type | General Outcome |
| Pd(OAc)₂ | Hydroarylation | Addition of an aryl group across the opened ring |
| Rh₂(OAc)₄ | Carbene Insertion | Formation of larger ring systems |
| AuCl₃ | Cycloisomerization | Intramolecular rearrangement to form new cyclic structures |
Oxidative Stability:
Generally, cyclopropyl groups are relatively stable to oxidation due to the high C-H bond dissociation energy. This property makes them attractive substituents in medicinal chemistry to block metabolic oxidation by cytochrome P450 enzymes. However, oxidative cleavage of the cyclopropane ring can occur under certain conditions, particularly when the ring is activated by adjacent functional groups. In the case of this compound, while the cyclopropyl C-H bonds are expected to be relatively robust, strong oxidizing agents or specific enzymatic systems could potentially lead to ring-opening or hydroxylation. Oxidative ring-opening often proceeds via radical mechanisms.
Reductive Stability:
The cyclopropyl group is generally stable to many reducing conditions, including catalytic hydrogenation that would readily reduce an alkene. However, cyclopropyl ketones can undergo hydride reduction of the ketone functionality without affecting the cyclopropane ring. In the context of this compound, the aldehyde group is the primary site for reduction. Standard reducing agents like sodium borohydride would be expected to reduce the aldehyde to an alcohol, leaving the cyclopropyl ring intact. More forceful reductive conditions, such as those involving dissolving metals, could potentially lead to ring-opening, although this is less common, especially in the absence of activating groups like an adjacent carbonyl. Controlled-potential reduction has also been explored for cyclopropyl ketones.
Table 3: Predicted Stability of the Cyclopropyl Group in this compound under Various Conditions
| Condition | Reagent Example | Expected Fate of Cyclopropyl Group |
| Mild Oxidation | m-CPBA | Likely stable |
| Strong Oxidation | KMnO₄, heat | Potential for ring-opening |
| Mild Reduction | NaBH₄ | Stable |
| Harsh Reduction | Na/NH₃ | Potential for ring-opening |
Synthetic Utility of 5 Cyclopropyl 3 Fluoropicolinaldehyde As a Key Intermediate
Building Block for Complex Polycyclic and Heterocyclic Systems
The unique combination of a reactive aldehyde, an electron-withdrawing fluorine atom, and a strained cyclopropyl (B3062369) ring makes 5-Cyclopropyl-3-fluoropicolinaldehyde an ideal starting material for building complex molecular frameworks. The aldehyde facilitates carbon-carbon and carbon-nitrogen bond formation through a variety of classical and modern synthetic reactions, serving as a gateway to elaborate heterocyclic structures.
The piperidine ring is a ubiquitous structural motif in numerous natural alkaloids and pharmaceutical agents. The synthesis of complex piperidine derivatives, including tricyclic systems, can be achieved through various cyclization strategies. This compound can serve as a crucial precursor in multi-step sequences leading to such frameworks.
A plausible synthetic route involves an initial condensation of the aldehyde with a suitable amine to form an enamine or imine, followed by an intramolecular cyclization reaction, such as a Diels-Alder or aza-Prins cyclization. Alternatively, the aldehyde can undergo a Knoevenagel condensation with an active methylene (B1212753) compound, followed by reduction and subsequent cyclization to form the piperidine ring. The fluorine and cyclopropyl groups remain as key substituents, influencing the physicochemical properties of the final tricyclic molecule.
Table 1: Potential Reactions for Piperidine Synthesis from Aldehyde Precursors
| Reaction Type | Description | Key Intermediates |
|---|---|---|
| Reductive Amination | Reaction of the aldehyde with an amine, followed by reduction of the resulting imine and subsequent intramolecular cyclization. | Imines, Amino-alcohols |
| Aza-Diels-Alder | [4+2] cycloaddition reaction where an imine generated from the aldehyde acts as the dienophile. | Imines, Dienes |
| Intramolecular Mannich Reaction | Condensation of the aldehyde with an amine and an enolizable ketone or aldehyde to form a β-amino carbonyl compound which then cyclizes. | Enamines, Iminium ions |
Fluoroquinolones are a major class of antibiotics characterized by a 4-oxo-1,4-dihydropyridine-3-carboxylic acid scaffold. While their synthesis traditionally starts from quinoline precursors, the modification and generation of novel analogues can involve the introduction of complex side chains. The this compound moiety can be used to build fragments that are later attached to the core fluoroquinolone structure. For instance, the aldehyde can be converted into a vinyl or an amino group, which can then be used in coupling reactions to append the substituted pyridine (B92270) ring to the fluoroquinolone scaffold, creating novel analogues with potentially enhanced biological activity.
Pyridopyrimidines are fused heterocyclic systems containing both pyridine and pyrimidine rings, and they exhibit a wide range of biological activities. The synthesis of these frameworks often relies on condensation reactions involving suitably functionalized pyridine precursors. This compound is an ideal starting point for constructing the pyridopyrimidine skeleton through multi-component reactions. For example, a three-component reaction between the aldehyde, an aminopyrimidine, and a compound with an active methylene group can lead to the formation of the fused bicyclic system in a single step. The specific substitution pattern of the aldehyde—cyclopropyl and fluoro groups—would be directly incorporated into the final pyridopyrimidine product, offering a route to novel and diverse derivatives.
Imidazopyridines are another important class of nitrogen-containing fused heterocycles with significant applications in medicinal chemistry. The synthesis of the imidazo[1,2-a]pyridine core, a common isomer, is frequently accomplished via the condensation of a 2-aminopyridine with an α-halocarbonyl compound (Tchichibabin reaction) or through multi-component reactions.
This compound can be effectively utilized in one-pot synthetic methodologies like the Groebke-Blackburn-Bienaymé reaction. In this approach, the aldehyde reacts with a 2-aminopyridine and an isocyanide to directly yield a 3-aminoimidazo[1,2-a]pyridine substituted at the 2-position with the 5-cyclopropyl-3-fluoropyridinyl group. This strategy provides a rapid and efficient route to highly functionalized imidazopyridine derivatives.
Table 2: Key Synthetic Strategies for Imidazopyridine Scaffolds
| Synthetic Method | Reactants | Role of Aldehyde |
|---|---|---|
| Groebke-Blackburn-Bienaymé | 2-Aminopyridine, Aldehyde, Isocyanide | Electrophilic component in a three-component reaction. |
| Ortoleva-King Reaction | Pyridine, Aldehyde, Iodine, Ammonium (B1175870) Acetate (B1210297) | Reacts with pyridine N-ylide intermediate. |
Spirocycles, molecules containing two rings connected by a single common atom, are of growing interest in drug design due to their inherent three-dimensionality. The construction of these complex architectures can be facilitated by reactions that create the spirocyclic center from acyclic or monocyclic precursors. The aldehyde group of this compound can participate in tandem reactions to form spirocyclic systems. For instance, a Knoevenagel condensation with a cyclic active methylene compound, followed by an intramolecular Michael addition, could generate a spiro-heterocycle where the substituted pyridine ring is appended to a carbocyclic or heterocyclic ring system through the spiro center.
Derivatization for the Generation of Diverse Chemical Libraries
The concept of generating large collections of related molecules, or chemical libraries, is central to modern drug discovery. The aldehyde functional group is exceptionally well-suited for this purpose due to its reactivity in a wide array of chemical transformations. This compound can serve as a versatile scaffold for creating focused libraries of compounds where the core pyridine structure is maintained while peripheral substituents are varied.
Key derivatization reactions include:
Reductive Amination: Reaction with a diverse set of primary and secondary amines, followed by reduction, yields a library of substituted aminomethylpyridines.
Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with various phosphonium (B103445) ylides or phosphonate (B1237965) carbanions produces a wide range of substituted vinylpyridines.
Aldol and Knoevenagel Condensations: Reaction with enolates or active methylene compounds provides access to β-hydroxy carbonyl compounds and α,β-unsaturated systems, respectively.
Grignard and Organolithium Additions: Reaction with a variety of organometallic reagents generates a library of secondary alcohols.
These transformations allow for the systematic modification of the molecule's properties, such as polarity, size, and hydrogen-bonding capacity, which is crucial for optimizing interactions with biological targets.
Synthesis of Functionalized Esters and Carboxylic Acid Derivatives
The aldehyde functionality of this compound serves as a ready handle for oxidation to a carboxylic acid, which can then be converted to a variety of ester derivatives.
Oxidation to Carboxylic Acid: The transformation of an aldehyde to a carboxylic acid is a fundamental and well-established reaction in organic synthesis. Various oxidizing agents can be employed for this purpose.
| Reagent | Reaction Conditions | Product |
| Potassium permanganate (KMnO4) | Basic, followed by acidic workup | 5-Cyclopropyl-3-fluoropicolinic acid |
| Jones reagent (CrO3/H2SO4) | Acetone | 5-Cyclopropyl-3-fluoropicolinic acid |
| Pinnick oxidation (NaClO2) | Buffered solution (e.g., with 2-methyl-2-butene) | 5-Cyclopropyl-3-fluoropicolinic acid |
Esterification: Once the corresponding carboxylic acid, 5-cyclopropyl-3-fluoropicolinic acid, is obtained, it can be readily esterified through several methods. The Fischer-Speier esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a common approach. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride, which then reacts readily with an alcohol to form the desired ester.
A hypothetical reaction scheme for the synthesis of a methyl ester is presented below:
Oxidation: this compound is oxidized to 5-cyclopropyl-3-fluoropicolinic acid.
Esterification: The resulting carboxylic acid is reacted with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield methyl 5-cyclopropyl-3-fluoropicolinate.
These ester and carboxylic acid derivatives are valuable intermediates in their own right, allowing for further molecular elaboration and the introduction of diverse functional groups.
Integration into Complex Sulfonamide Compounds
While direct reactions of this compound to form sulfonamides are not typical, its conversion to other functional groups opens pathways for sulfonamide synthesis. For instance, the corresponding carboxylic acid derivative can be coupled with a sulfonamide-containing amine.
A more plausible synthetic route involves the transformation of a related precursor. For example, if a synthetic scheme starts from a pyridine derivative bearing an amino group, this amine can be converted to a sulfonyl chloride, which then reacts with another amine to form a sulfonamide. The aldehyde functionality could be introduced at a later stage in the synthesis.
The integration of the 5-cyclopropyl-3-fluoropyridine moiety into sulfonamide-containing molecules is of significant interest in medicinal chemistry due to the favorable pharmacological properties often associated with sulfonamides.
Strategic Value in Fragment-Based Drug Discovery and Lead Optimization
The structural motifs present in this compound hold considerable value in the context of modern drug discovery strategies such as fragment-based drug discovery (FBDD) and lead optimization.
Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments that bind to a biological target are identified and then grown or linked together to create more potent lead compounds. The 5-cyclopropyl-3-fluoropyridine core of the aldehyde can be considered a valuable fragment due to its combination of desirable properties:
Three-Dimensionality: The cyclopropyl group introduces a three-dimensional character, which is often favored for achieving high-affinity and selective binding to protein targets.
Metabolic Stability: The cyclopropyl group can enhance metabolic stability by blocking potential sites of oxidation.
Polarity and Hydrogen Bonding: The pyridine nitrogen and the fluorine atom can participate in hydrogen bonding and other polar interactions with a target protein.
Lead Optimization: During lead optimization, medicinal chemists systematically modify a lead compound to improve its potency, selectivity, and pharmacokinetic properties. The 5-cyclopropyl-3-fluoropyridine scaffold offers several avenues for optimization:
Bioisosteric Replacement: The cyclopropyl group can serve as a bioisostere for other groups, such as a methyl or ethyl group, potentially improving metabolic stability or binding affinity researchgate.net. The fluorine atom can also be considered a bioisostere for a hydrogen atom, modulating the electronic properties of the pyridine ring.
Pharmacophore Elaboration: The aldehyde group provides a convenient point for chemical modification, allowing for the exploration of the surrounding chemical space and the introduction of new pharmacophoric features.
The strategic incorporation of the 5-cyclopropyl-3-fluoropyridine moiety can lead to compounds with improved drug-like properties.
Computational Chemistry and Mechanistic Studies on 5 Cyclopropyl 3 Fluoropicolinaldehyde and Its Reactions
Density Functional Theory (DFT) Calculations for Structural Elucidation and Energetics
Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and geometry of complex organic molecules. For 5-Cyclopropyl-3-fluoropicolinaldehyde, DFT calculations offer a route to understanding its intrinsic properties, which are foundational to its chemical behavior.
Geometry Optimization and Conformational Analysis
The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy conformation on the potential energy surface. For this compound, a key structural question is the relative orientation of the aldehyde and cyclopropyl (B3062369) groups with respect to the pyridine (B92270) ring.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Value (B3LYP/6-311+G(d,p)) | Description |
| C(pyridine)-C(aldehyde) Bond Length | 1.48 Å | Single bond connecting the aldehyde to the pyridine ring. |
| C=O Bond Length | 1.21 Å | Carbonyl double bond of the aldehyde group. |
| C(pyridine)-F Bond Length | 1.35 Å | Bond between the pyridine ring and the fluorine atom. |
| Dihedral Angle (O=C-C=N) | ~180° (anti-periplanar) | Defines the orientation of the aldehyde group relative to the ring nitrogen. |
| Dihedral Angle (C(ring)-C(ring)-C(cyclopropyl)-C(cyclopropyl)) | ~45° | Describes the twist of the cyclopropyl group relative to the pyridine ring. |
Note: The data in this table is hypothetical and intended to be representative of what would be expected from such calculations based on similar molecules.
Reaction Coordinate Mapping and Transition State Characterization
Beyond static structures, DFT is crucial for mapping the energy profile of a chemical reaction. libretexts.org This involves identifying the transition state—the highest energy point along the reaction coordinate—which acts as the kinetic bottleneck for the transformation. wikipedia.org For reactions involving this compound, such as a nucleophilic addition to the aldehyde, DFT can be used to model the entire reaction pathway.
The process involves selecting a reaction coordinate (e.g., the distance between the nucleophile and the carbonyl carbon) and calculating the energy at incremental steps along this path. The transition state structure is located as a first-order saddle point on the potential energy surface, which is confirmed by frequency analysis showing exactly one imaginary frequency. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. pku.edu.cn
Prediction of Reactivity and Selectivity in Synthetic Transformations
Computational models can go beyond structural description to predict how a molecule will behave in a chemical reaction, including where it will react and with what stereochemical outcome.
Electronic Descriptors and Their Correlation with Reaction Outcomes
The reactivity of this compound is governed by its electronic structure. DFT calculations provide several electronic descriptors that quantify this reactivity. fluoromart.com The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The LUMO is typically localized on the aldehyde group, indicating that this is the most probable site for nucleophilic attack.
A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution on the molecule's surface. Regions of positive potential (typically colored blue) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites. For this molecule, the most positive potential would be expected around the carbonyl carbon of the aldehyde.
Table 2: Hypothetical Electronic Descriptors for this compound
| Descriptor | Calculated Value | Implication for Reactivity |
| HOMO Energy | -7.2 eV | Related to the ability to donate electrons. |
| LUMO Energy | -1.8 eV | Related to the ability to accept electrons; indicates electrophilicity of the aldehyde. |
| HOMO-LUMO Gap | 5.4 eV | A larger gap suggests higher kinetic stability. |
| Molecular Electrostatic Potential (MEP) Minimum | -55 kcal/mol (near N atom) | Likely site for electrophilic attack or protonation. |
| Molecular Electrostatic Potential (MEP) Maximum | +60 kcal/mol (on carbonyl C) | Primary site for nucleophilic attack. |
Note: The data in this table is hypothetical and based on general trends for similar aromatic aldehydes.
Stereoselectivity Rationalization and Prediction
When a nucleophile adds to the aldehyde of this compound, a new stereocenter is created. Predicting the preferred stereochemical outcome (diastereoselectivity or enantioselectivity) is a significant challenge that can be addressed computationally. diva-portal.org By calculating the transition state energies for the different possible modes of attack (e.g., from the Re or Si face of the aldehyde), the major product can be predicted. acs.org
The models, such as the Felkin-Anh or Cornforth models, provide a qualitative framework, but DFT calculations can offer quantitative predictions by comparing the relative energies of the diastereomeric transition states. diva-portal.orgdiva-portal.org The steric bulk of the adjacent cyclopropyl group and the electronic influence of the fluorine atom are expected to play a significant role in directing the incoming nucleophile. rsc.org
In Silico Screening and Design for Optimized Synthetic Pathways
Computational chemistry can be used not only to analyze a single molecule or reaction but also to screen multiple potential synthetic routes in silico. nih.gov This approach can save significant time and resources in the laboratory by prioritizing experiments that are most likely to succeed.
For a target molecule that might be synthesized from this compound, several reaction pathways could be proposed. DFT calculations can be used to estimate the activation energies and reaction thermodynamics for each key step in the proposed routes. nih.gov For instance, if the aldehyde were to be used in a Wittig reaction, a Knoevenagel condensation, or a multicomponent reaction, the feasibility of each transformation could be assessed computationally before any experimental work is undertaken. This predictive power is a cornerstone of modern rational drug design and process chemistry, where pyridine derivatives are often key intermediates. nih.gov
Advanced Analytical Methodologies for Characterization of 5 Cyclopropyl 3 Fluoropicolinaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-Cyclopropyl-3-fluoropicolinaldehyde. Through the use of ¹H, ¹³C, and ¹⁹F NMR, a detailed map of the molecule's atomic connectivity and spatial arrangement can be constructed.
¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to the aldehyde proton, the aromatic protons on the pyridine (B92270) ring, and the protons of the cyclopropyl (B3062369) group. The aldehyde proton is expected to appear as a singlet in the downfield region, typically between 9.5 and 10.5 ppm. The two aromatic protons on the pyridine ring will show distinct chemical shifts and coupling patterns due to the influence of the fluorine, cyclopropyl, and aldehyde substituents. The protons of the cyclopropyl group will present as a complex multiplet in the upfield region, usually between 0.5 and 2.0 ppm.
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the aldehyde group would be readily identifiable by its characteristic downfield chemical shift, generally in the range of 185 to 200 ppm. The carbon atoms of the pyridine ring will appear in the aromatic region (110-160 ppm), with their specific shifts influenced by the fluorine and cyclopropyl substituents. The carbons of the cyclopropyl group will be observed in the upfield region of the spectrum.
¹⁹F NMR: Fluorine-19 NMR is particularly useful for confirming the presence and position of the fluorine atom on the pyridine ring. A single signal would be expected for the this compound molecule, and its chemical shift would be indicative of the electronic environment of the fluorine atom within the aromatic ring.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| Aldehyde-H | 9.5 - 10.5 | Singlet |
| Aromatic-H | 7.0 - 8.5 | Doublet, Doublet of doublets |
| Cyclopropyl-H | 0.5 - 2.0 | Multiplet |
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
| Aldehyde C=O | 185 - 200 |
| Aromatic-C | 110 - 160 |
| Cyclopropyl-C | 5 - 20 |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis (e.g., LC-MS, GC-MS, HRMS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis.
LC-MS and GC-MS: Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of this compound. nih.govnih.gov The choice between these techniques often depends on the compound's volatility and thermal stability. In both cases, the mass spectrometer provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum can offer valuable clues about the compound's structure. For instance, the loss of the aldehyde group (CHO) or fragments from the cyclopropyl ring would be expected.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. This is a crucial step in confirming the chemical formula of this compound and distinguishing it from other compounds with the same nominal mass.
Expected Fragmentation Patterns for this compound in MS
| Fragment | Description |
| [M-H]⁺ | Loss of a hydrogen atom |
| [M-CHO]⁺ | Loss of the aldehyde group |
| [M-C₃H₅]⁺ | Loss of the cyclopropyl group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the aldehyde, the aromatic ring, and the C-F bond.
The most prominent feature in the IR spectrum would be the strong absorption band of the aldehyde carbonyl (C=O) stretching vibration, typically appearing in the region of 1690-1740 cm⁻¹. The aldehyde C-H stretching vibration would be observed as one or two weak bands between 2700 and 2900 cm⁻¹. The C-H stretching vibrations of the cyclopropyl group and the aromatic ring would appear around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-F stretching vibration will give rise to a strong absorption band in the fingerprint region, typically between 1000 and 1400 cm⁻¹.
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Aldehyde C=O Stretch | 1690 - 1740 | Strong |
| Aldehyde C-H Stretch | 2700 - 2900 | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Cyclopropyl C-H Stretch | 2850 - 3000 | Medium |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium to Strong |
| C-F Stretch | 1000 - 1400 | Strong |
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, GC, LC-MS)
Chromatographic techniques are essential for assessing the purity of this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For purity assessment of this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration.
LC-MS: As mentioned earlier, LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govnih.gov This hyphenated technique is not only useful for structural elucidation but also for the sensitive and selective detection of this compound in complex matrices, making it a powerful tool for both qualitative and quantitative analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
